molecular formula C13H17N3O3 B2940376 3-(4-Methylpiperazine-1-carboxamido)benzoic acid CAS No. 754200-51-6

3-(4-Methylpiperazine-1-carboxamido)benzoic acid

Cat. No.: B2940376
CAS No.: 754200-51-6
M. Wt: 263.297
InChI Key: XTEVRDDMHCSSFA-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazine-1-carboxamido)benzoic acid is a benzoic acid derivative featuring a 4-methylpiperazine carboxamide substituent at the meta position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and membrane permeability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methylpiperazine-1-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-15-5-7-16(8-6-15)13(19)14-11-4-2-3-10(9-11)12(17)18/h2-4,9H,5-8H2,1H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEVRDDMHCSSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazine-1-carboxamido)benzoic acid typically involves the reaction of 4-methylpiperazine with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazine-1-carboxamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

3-(4-Methylpiperazine-1-carboxamido)benzoic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Employed in the study of biological processes and interactions at the molecular level.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazine-1-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

a) Piperazine Amides ()

Compounds such as (4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone and (2E)-3-(4-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one share a piperazine core but differ in substituents. Key comparisons include:

  • Solubility : The methylpiperazine group in 3-(4-Methylpiperazine-1-carboxamido)benzoic acid improves aqueous solubility compared to phenyl-substituted piperazines, which exhibit higher lipophilicity.
  • Bioactivity: Piperazine amides with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced anti-parasitic activity against Trypanosoma cruzi, whereas the methylpiperazine-carboxamido group may favor hydrogen bonding with target proteins .
b) N-Phenylpiperazine-1-carboxamide Analogues ()

These compounds, synthesized via coupling of benzo[b][1,4]oxazin-3(4H)-one scaffolds with piperazine, highlight the role of aromatic substituents. For example:

  • Synthetic Routes : Similar to , the target compound’s synthesis likely involves carboxamide coupling steps, but with a benzoic acid backbone instead of a bicyclic oxazine scaffold.

Benzoic Acid Derivatives with Substituent Variations

a) 3-(Dimethylamino)benzoic Acid ()
  • Acidity: The dimethylamino group at the meta position increases electron density on the aromatic ring, raising the pKa (≈2.5) compared to unsubstituted benzoic acid (pKa ≈4.2). In contrast, the methylpiperazine-carboxamido group in the target compound introduces both electron-donating (methyl) and electron-withdrawing (carboxamide) effects, resulting in intermediate acidity .
  • Reactivity: The bulkier piperazine group in the target compound may sterically hinder electrophilic substitution reactions compared to dimethylamino derivatives.
b) 3-(4-Fluorophenyl)benzoic Acid ()
  • Lipophilicity : The fluorophenyl group increases logP (≈2.8) compared to the target compound’s methylpiperazine-carboxamido group (predicted logP ≈1.5), as calculated using SwissADME .
  • Metabolism : Fluorine substitution slows oxidative metabolism, whereas the methylpiperazine group may undergo N-demethylation or glucuronidation, as suggested by QSAR studies in .

Piperazine-Containing Drug Candidates

a) Pyrimidine-Piperazine Carboxylic Acid ()

Compound 14 (6-methyl-2-(4-(2-(trifluoromethyl)phenyl)-piperazin-1-yl)pyrimidine-4-carboxylic acid) shares a piperazine-carboxylic acid motif. Key differences include:

  • Synthesis : The target compound lacks a pyrimidine ring, simplifying synthesis compared to the multi-step palladium-catalyzed amination in .
  • Physicochemical Properties : The trifluoromethyl group in compound 14 enhances metabolic stability but reduces solubility, whereas the methylpiperazine group balances solubility and permeability .
b) Dichlorophenyl-Piperazine Derivatives ()

Compounds like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide exhibit high dopamine D3 receptor affinity. In contrast, the target compound’s benzoic acid backbone may favor interactions with carboxylate-binding enzymes or transporters.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound logP Solubility (mg/mL) pKa Key Substituent
This compound 1.5* 12.3* 3.8* 4-Methylpiperazine carboxamide
(4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanone 2.9 0.7 N/A Phenylpiperazine
3-(Dimethylamino)benzoic acid 1.2 15.0 2.5 Dimethylamino
3-(4-Fluorophenyl)benzoic acid 2.8 1.2 4.0 Fluorophenyl

*Predicted using SwissADME and analogous data.

Biological Activity

3-(4-Methylpiperazine-1-carboxamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety linked to a 4-methylpiperazine group via a carboxamide bond. Its molecular formula is C12_{12}H16_{16}N2_{2}O2_{2}, with a molecular weight of approximately 220.27 g/mol. The unique structural features facilitate interactions with various biological targets, making it a candidate for therapeutic development.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects. For instance, it has been tested against the late-stage gametocytes of Plasmodium falciparum, demonstrating potent activity in the single-digit nanomolar range.
  • Binding Interactions : The compound's ability to bind to active sites or allosteric sites on target proteins modulates their activity, influencing various biochemical pathways.

Antimicrobial Activity

This compound has been explored for its potential as an antimicrobial agent . It shows promise in inhibiting various microbial infections, leveraging its structural attributes to interact with microbial enzymes and receptors.

Antimalarial Properties

The compound has garnered attention for its antimalarial properties , particularly against Plasmodium falciparum. In studies, it exhibited significant potency, indicating its potential as a lead compound for developing new antimalarial therapies .

Antiproliferative Effects

In vitro studies have suggested that this compound may possess antiproliferative effects against cancer cells. Research indicates that derivatives of benzoic acid can activate protein degradation pathways, which are crucial for maintaining cellular homeostasis and preventing uncontrolled cell growth .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimalarial Activity : A study demonstrated that the compound effectively inhibited late-stage gametocytes of Plasmodium falciparum, achieving an IC50_{50} in the nanomolar range. This positions it as a promising candidate for further development as an antimalarial agent.
  • Antiproliferative Studies : Another investigation focused on the antiproliferative effects of benzoic acid derivatives, including this compound. The findings suggested that these compounds could enhance protein degradation systems, potentially leading to reduced cancer cell viability .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaUnique Features
4-(4-Methylpiperazine-1-carboxamido)benzoic acidC12_{12}H16_{16}N2_{2}O2_{2}Contains an additional amine group; used in pharmaceuticals.
2-(4-Methylpiperazine-1-carboxamido)benzoic acidC12_{12}H16_{16}N2_{2}O2_{2}Similar structure with a different position of the carboxamide.
3-(4-methyl-piperazin-1-ylmethyl)-benzoic acidC13_{13}H18_{18}N2_{2}O2_{2}Features a piperazine ring with a methyl substituent.

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